molecular formula C7H4FN3O2 B11763966 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11763966
M. Wt: 181.12 g/mol
InChI Key: RLWARDYNPLFNQZ-UHFFFAOYSA-N
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Description

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolo[2,3-b]pyridine core. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-fluoro-4-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is largely dependent on its interaction with biological targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which may result in different biological activity.

    4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which can affect its chemical reactivity and binding properties.

    7-azaindole: A structurally related compound with different substitution patterns, leading to varied applications and properties.

Uniqueness

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combined presence of both fluorine and nitro groups, which can significantly influence its chemical and biological properties. This dual substitution pattern can enhance its potential as a versatile scaffold in drug discovery and other scientific research applications.

Properties

IUPAC Name

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWARDYNPLFNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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